molecular formula C16H22N2OS B13791831 alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol CAS No. 73973-73-6

alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol

Cat. No.: B13791831
CAS No.: 73973-73-6
M. Wt: 290.4 g/mol
InChI Key: WWVRWOZCPAHXBK-UHFFFAOYSA-N
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Description

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol typically involves multiple steps, starting with the preparation of the core imidazole ring. The process includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiol reagent.

    Attachment of the Isopentyl Group: The isopentyl group is added via an alkylation reaction.

    Final Assembly: The final step involves the coupling of the imidazole ring with the thiophenyl and isopentyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.

Properties

CAS No.

73973-73-6

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanol

InChI

InChI=1S/C16H22N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13,16,19H,7,10-11H2,1-2H3

InChI Key

WWVRWOZCPAHXBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(CN2C=CN=C2)O

Origin of Product

United States

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